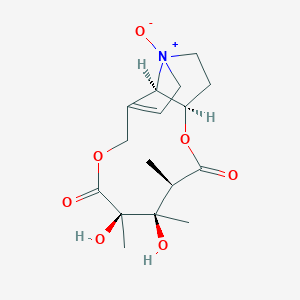

Monocrotaline N-oxide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

モノクロタリン N-オキシドは、クロタリ属植物に由来するピロリジジンアルカロイドです。この化合物は、その顕著な生物活性と毒性で知られています。これは、さまざまなクロタリ種に見られるモノクロタリンの代謝物です。

準備方法

合成経路と反応条件: モノクロタリン N-オキシドは、モノクロタリンの酸化によって合成できます。酸化プロセスは通常、過酸化水素や過酸などの酸化剤を制御された条件下で使用して行われます。 反応は有機溶媒中で行われ、生成物は結晶化またはクロマトグラフィーによって精製されます .

工業的生産方法: モノクロタリン N-オキシドの工業的生産は、同様の合成経路に従いますが、より大規模に行われます。このプロセスには、高い収率と純度を確保するために、反応パラメータを慎重に制御することが含まれます。 高度な精製技術(高性能液体クロマトグラフィー(HPLC)など)の使用は、工業環境で目的の製品品質を達成するために一般的です .

化学反応の分析

Metabolic Activation and Detoxification Pathways

Key reactions include:

| Reaction Type | Enzymes/Conditions | Products | Toxicity Implications |

|---|---|---|---|

| N-oxidation | CYP3A enzymes | MNO | Reduced acute toxicity |

| Hydrolysis | Non-enzymatic (aqueous) | Monocrotalic acid + Dihydropyrolizine | Detoxification via fragmentation |

| Glutathione conjugation | GST enzymes | GSH-DHP, diGSH-DHP | Enhanced excretion via mercapturic acid pathway |

Experimental studies in rats demonstrate that MNO plasma levels correlate inversely with MCT concentrations, indicating dynamic interconversion . This bidirectional metabolism complicates toxicity profiles, as MNO serves both protective and pro-toxic roles depending on redox conditions.

Genotoxic Reactivity

MNO participates in DNA adduct formation through its reactive intermediates. The following pathway has been characterized:

-

Back-conversion to MCT via hepatic reductase activity

-

Dehydrogenation by CYP450 to form dehydromonocrotaline (DHM)

-

Hydrolysis of DHM to 7-hydroxy-DHP (7-HDHP)

Mass spectrometry analyses reveal N^2-(7-hydroxy-DHP)-dGuo as the predominant DNA adduct in vivo, with adduct concentrations reaching 1.2–4.8 adducts per 10^6 nucleotides in rat liver tissue . This genotoxicity persists despite MNO's reduced acute toxicity compared to MCT.

Enzymatic Interactions

Structural studies using nuclear magnetic resonance (NMR) reveal critical binding interactions:

NMR Data for CaSR Binding (Source ):

| Proton Shift (ppm) | Binding Affinity | Structural Implication |

|---|---|---|

| 1.1–1.4 (CH₃ groups) | High | Hydrophobic pocket interactions |

| 3.0–3.8 (ether oxygens) | Moderate | Hydrogen bonding with His-817/Trp-818 |

| 6.2 (unsaturated bond) | Low | π-stacking with aromatic residues |

These interactions enable MNO to activate calcium-sensing receptors (CaSR) in pulmonary endothelial cells, triggering intracellular Ca²⁺ mobilization (Δ[Ca²⁺] = 180 ± 22 nM in PAECs) and subsequent vascular remodeling .

Environmental Degradation

MNO exhibits greater environmental stability than MCT due to its polar N-oxide group. Key degradation pathways include:

Photolysis:

-

Half-life under UV-A: 48–72 hours

-

Primary products: Nor-monocrotaline derivatives (m/z 281.1)

Microbial Metabolism:

-

Soil Pseudomonas spp. catalyze N-oxide reduction (t₁/₂ = 12 days)

-

Aerobic degradation yields nontoxic pyrrole-2-carboxylic acid

Analytical Detection Methods

Advanced techniques for MNO quantification:

LC-MS/MS Parameters :

| Parameter | Value |

|---|---|

| Column | C18 (2.1 × 50 mm, 1.8 μm) |

| Mobile Phase | 0.1% Formic acid : Acetonitrile (70:30) |

| LOD/LOQ | 0.3/1.0 ng/mL |

| Retention Time | 2.8 min |

This method achieves 92–105% recovery in biological matrices, enabling precise pharmacokinetic studies showing Tₘₐₓ = 0.4 hr and Cₘₐₓ = 1,840 ng/mL in rat plasma .

Toxicokinetic Profile

Comparative data for MNO vs. MCT:

| Parameter | MNO | MCT |

|---|---|---|

| Plasma t₁/₂ (rat) | 1.8 hr | 0.9 hr |

| Protein binding | 63% | 89% |

| Vd (L/kg) | 2.1 | 0.7 |

| CL (mL/min/kg) | 22 | 48 |

The extended half-life and reduced clearance of MNO contribute to its potential bioaccumulation despite lower intrinsic toxicity .

科学的研究の応用

Pharmacological Research

Monocrotaline N-oxide is primarily studied for its role in inducing pulmonary arterial hypertension (PAH) in experimental models. This application is crucial for understanding the pathophysiology of PAH and developing potential therapeutic interventions.

Case Study: Induction of Pulmonary Hypertension

In a study involving rats, administration of monocrotaline led to significant increases in pulmonary arterial pressure and right ventricular hypertrophy. The effects were measured through echocardiographic assessments, which provided insights into the cardiac dysfunction associated with PAH.

| Parameter | Control Group | Monocrotaline Group | This compound Group |

|---|---|---|---|

| Right Ventricular Pressure (mmHg) | 21.9 ± 2 | 33.5 ± 5.3* | 26.1 ± 1.8 |

| Right Ventricular Diastolic Area (cm²) | 0.37 ± 0.02 | 0.5 ± 0.07* | 0.4 ± 0.04 |

| Right Ventricular Fractional Area Change (%) | 46.6 ± 2.6 | 36 ± 2.8* | 40 ± 3 |

*Significant difference from control group (p < 0.05).

This study highlights the utility of this compound in modeling PAH and assessing therapeutic strategies aimed at mitigating cardiac dysfunction.

Toxicological Studies

This compound has been investigated for its toxicological properties, particularly regarding liver injury and oxidative stress mechanisms.

Case Study: Liver Injury Mechanisms

Research has shown that this compound contributes to liver damage by inducing oxidative stress and inflammation in hepatic tissues. This was evidenced by increased levels of markers such as matrix metalloproteinases (MMPs) and pro-inflammatory cytokines.

| Biomarker | Control Group | Monocrotaline Group | This compound Group |

|---|---|---|---|

| MMP-2 Activity | Normal | Elevated | Moderately Elevated |

| TNF-α Levels (pg/mL) | Low | High | Moderate |

These findings suggest that this compound plays a significant role in mediating liver toxicity, which is critical for understanding the safety profile of monocrotaline-containing herbal products.

Cardiovascular Applications

The cardiovascular implications of this compound extend beyond toxicity; it is also used to explore therapeutic avenues for heart failure.

Case Study: Cardiac Functionality Preservation

A recent study examined the effects of long-term administration of trimethylamine N-oxide (TMAO) alongside monocrotaline in a rat model of right ventricular heart failure. The results indicated that TMAO could mitigate some adverse effects induced by monocrotaline, suggesting a protective role against cardiac remodeling.

| Parameter | Control Group | TMAO + Monocrotaline Group |

|---|---|---|

| Right Ventricular Hypertrophy Index (g/kg) | Normal | Reduced |

| BNP Protein Expression | High | Lowered |

This research underscores the potential for this compound to be part of larger studies aimed at developing novel treatments for heart failure.

Analytical Methods Development

This compound has also been the subject of analytical chemistry studies aimed at improving detection methods in biological samples.

Case Study: LC-MS/MS Method Validation

A study developed a rapid LC-MS/MS method to simultaneously quantify monocrotaline and its N-oxide in rat plasma, providing a valuable tool for pharmacokinetic studies.

| Parameter | Method Used | Sensitivity (ng/mL) |

|---|---|---|

| Monocrotaline Detection | LC-MS/MS | 1 |

| This compound Detection | LC-MS/MS | 1 |

This advancement facilitates better understanding of the pharmacokinetics and dynamics of monocrotaline derivatives, enhancing research into their clinical applications.

作用機序

モノクロタリン N-オキシドは、肝臓での代謝活性化を通じて効果を発揮します。この化合物は、シトクロム P450 酵素によって代謝されて反応性の中間体を形成し、細胞マクロ分子に結合して、細胞損傷と毒性を引き起こします。 主な分子標的には、DNA、タンパク質、脂質があり、酸化ストレス、DNA 損傷、アポトーシスを引き起こします .

類似化合物:

モノクロタリン: 親化合物であり、ピロリジジンアルカロイドであり、肝毒性と肺毒性で知られています。

セネシオン N-オキシド: 同様の毒性特性を持つ別のピロリジジンアルカロイド N-オキシド。

レトロシン N-オキシド: 同様の生物活性を示し、比較毒性学的研究で使用されています。

独自性: モノクロタリン N-オキシドは、その特定の代謝活性化経路と、非常に反応性の高い中間体の形成によって独特です。 これは、ピロリジジンアルカロイド毒性のメカニズムを研究し、さまざまなマトリックスにおけるこれらの毒素を検出するための分析方法を開発するための貴重な化合物です .

類似化合物との比較

Monocrotaline: The parent compound, also a pyrrolizidine alkaloid, known for its hepatotoxicity and pulmonary toxicity.

Senecionine N-Oxide: Another pyrrolizidine alkaloid N-oxide with similar toxicological properties.

Retrorsine N-Oxide: Exhibits similar biological activities and is used in comparative toxicological studies.

Uniqueness: Monocrotaline N-Oxide is unique due to its specific metabolic activation pathway and the formation of highly reactive intermediates. This makes it a valuable compound for studying the mechanisms of pyrrolizidine alkaloid toxicity and for developing analytical methods for detecting these toxins in various matrices .

特性

CAS番号 |

35337-98-5 |

|---|---|

分子式 |

C16H23NO7 |

分子量 |

341.36 g/mol |

IUPAC名 |

(1R,4R,5R,6R,16R)-5,6-dihydroxy-4,5,6-trimethyl-13-oxido-2,8-dioxa-13-azoniatricyclo[8.5.1.013,16]hexadec-10-ene-3,7-dione |

InChI |

InChI=1S/C16H23NO7/c1-9-13(18)24-11-5-7-17(22)6-4-10(12(11)17)8-23-14(19)16(3,21)15(9,2)20/h4,9,11-12,20-21H,5-8H2,1-3H3/t9-,11+,12+,15+,16-,17?/m0/s1 |

InChIキー |

LHVAZUAALQTANZ-ANYXPJNNSA-N |

SMILES |

CC1C(=O)OC2CC[N+]3(C2C(=CC3)COC(=O)C(C1(C)O)(C)O)[O-] |

異性体SMILES |

C[C@H]1C(=O)O[C@@H]2CC[N+]3([C@@H]2C(=CC3)COC(=O)[C@]([C@]1(C)O)(C)O)[O-] |

正規SMILES |

CC1C(=O)OC2CC[N+]3(C2C(=CC3)COC(=O)C(C1(C)O)(C)O)[O-] |

ピクトグラム |

Acute Toxic |

同義語 |

(3R,4S,5S,13aR,13bR)-4,5,8,10,12,13,13a,13b-Octahydro-4,5-dihydroxy-3,4,5-trimethyl-2H-[1,6]dioxacycloundecino[2,3,4-gh]pyrrolizine-2,6(3H)-dione 11-Oxide; _x000B_(13α,14α)-14,19-Dihydro-12,13-dihydroxy-20-norcrotalanan-11,15-dione 4-Oxide; Monocrotaline O |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。